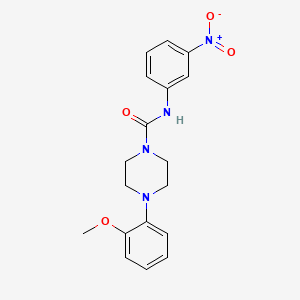
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide, also known as MNPA, is a synthetic compound that belongs to the piperazine family. It has been extensively studied in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
PET Tracers for Serotonin Receptors
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide has been explored in the development of PET tracers. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, derivatives of this compound, have shown promise as PET tracers for serotonin 5-HT1A receptors. These derivatives exhibit high affinity and selectivity as 5-HT1A receptor antagonists, with significant brain uptake and slow clearance, making them suitable for neuropsychiatric disorder studies (García et al., 2014).
Dopamine Receptor Imaging
Carbon-11-labeled carboxamide derivatives of 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These tracers were prepared with high radiochemical yields and specific activity, demonstrating their potential in dopamine D3 receptor imaging (Gao et al., 2008).
Antimicrobial and Antiviral Activities
Derivatives of this compound have been evaluated for their antimicrobial and antiviral activities. Specifically, urea and thiourea derivatives of piperazine, doped with febuxostat and incorporating the 4-(2-methoxyphenyl)piperazine-1-carboxamide structure, showed promising activities against Tobacco mosaic virus (TMV) and various microbes (Reddy et al., 2013).
Analgesic and Anti-Inflammatory Properties
This compound has been explored for its potential analgesic and anti-inflammatory properties. For example, studies have shown that certain derivatives can act as cyclooxygenase-1/2 (COX-1/2) inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Serotonin Antagonist Properties
Investigations into analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a related compound, have revealed its potential as a 5-HT1A serotonin antagonist. Structural modifications to this compound have led to increased affinity and selectivity for 5-HT1A serotonin receptors, showing its potential in mood disorder studies (Raghupathi et al., 1991).
Fluorescent Ligands for Receptor Visualization
Derivatives containing the 4-(2-methoxyphenyl)piperazine structure have been synthesized as fluorescent ligands for 5-HT1A receptors. These compounds exhibit high receptor affinity and fluorescence properties, aiding in the visualization of overexpressed 5-HT1A receptors in cells (Lacivita et al., 2009).
In Vitro Tocolytic Activity
Research has also explored the tocolytic activity of derivatives in uterine smooth muscle contractions. Compounds such as 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide have shown significant inhibition of oxytocin-induced contractions, suggesting potential applications in obstetrics (Lucky & Omonkhelin, 2009).
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-26-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(23)19-14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBBWJKTDGVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

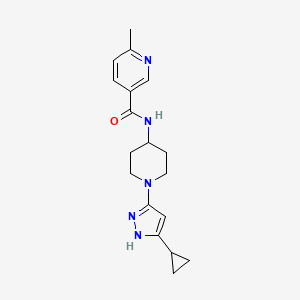
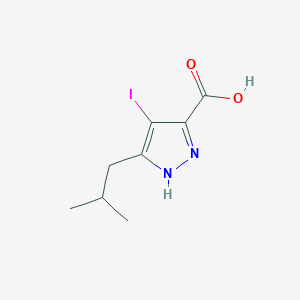

![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2574180.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
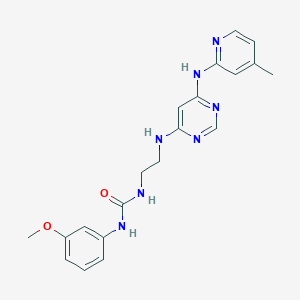

![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2574189.png)
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2574193.png)
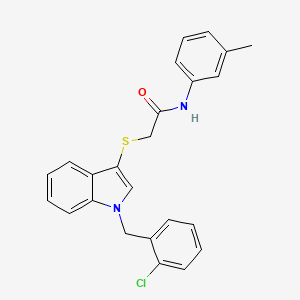
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)